(4-Ethoxy-phenyl)-oxo-acetonitrile

描述

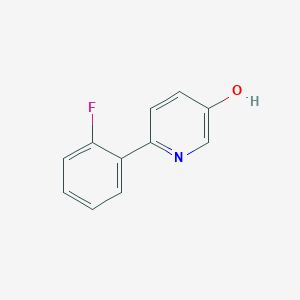

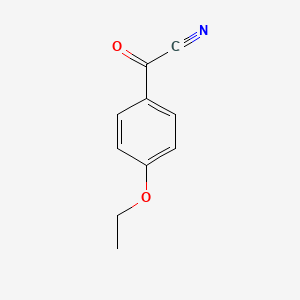

“(4-Ethoxy-phenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C10H9NO2 . Its molecular weight is 175.18 .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-phenyl)-oxo-acetonitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-phenyl)-oxo-acetonitrile” such as density, boiling point, and melting point are not available .科研应用

Antioxidant Capacity Assays

Research highlights the chemical principles behind antioxidant capacity assays, which classify into two types: hydrogen atom transfer (HAT) and electron transfer (ET) assays. These assays are crucial for evaluating the antioxidant capacity of compounds, potentially including (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives, in biological and environmental samples (Huang, Ou, & Prior, 2005).

Ethylene Oxide Sterilization

Ethylene oxide sterilization, a critical process in medical device development, showcases the application of chemical principles that might be relevant to understanding the sterilization potential of related compounds. The review details the action mechanism, toxicity, and advantages of ethylene oxide sterilization, suggesting a framework for evaluating the sterilization efficacy of (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives (Mendes, Brandão, & Silva, 2007).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceuticals using advanced oxidation processes (AOPs) is detailed, including mechanisms and by-products. This research could inform the environmental impact and degradation pathways of (4-Ethoxy-phenyl)-oxo-acetonitrile in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

HPLC Mobile Phases pH Effect

A review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insights into the analytical chemistry applications of (4-Ethoxy-phenyl)-oxo-acetonitrile, including its potential role in improving chromatographic analyses (Subirats, Rosés, & Bosch, 2007).

Environmental Fate of Alkylphenols

The environmental fate of alkylphenols, including their biodegradation and effects on aquatic ecosystems, could provide a context for understanding the environmental interactions of (4-Ethoxy-phenyl)-oxo-acetonitrile and its derivatives. This research underscores the importance of assessing the ecological impact of chemical compounds (Ying, Williams, & Kookana, 2002).

性质

IUPAC Name |

4-ethoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOJNSWAFYUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633071 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-phenyl)-oxo-acetonitrile | |

CAS RN |

62869-42-5 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)